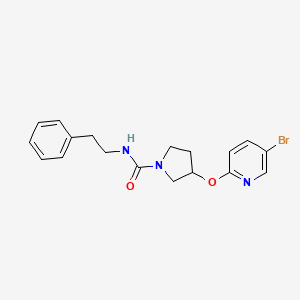![molecular formula C20H26N2O4 B2617301 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide CAS No. 955227-53-9](/img/structure/B2617301.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is a synthetic organic compound. It's notable for its complex structure, which includes a benzodioxole moiety, a pyrrolidinone ring, and a cyclopentyl group. Its unique structure gives it significant potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis. One possible route involves the following steps:
Formation of the Pyrrolidinone Ring: : Starting with benzo[d][1,3]dioxole, it undergoes a series of reactions including nitration, reduction, and cyclization to form the pyrrolidinone ring.
Methylation: : The intermediate product is then subjected to methylation to introduce the methyl group.
Cyclopentyl Propanamide Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic steps but scaled up using larger reactors and continuous flow systems. Key considerations include:
Optimizing Reaction Yields: : Industrial processes focus on maximizing yield and purity.
Safety and Environmental Concerns: : Handling of reagents and solvents should adhere to strict safety protocols to prevent accidents and minimize environmental impact.
化学反応の分析
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is reactive towards several chemical transformations:
Oxidation: : This compound can undergo oxidation to form various derivatives, especially at the pyrrolidinone ring.
Reduction: : Reduction reactions can modify the carbonyl groups, potentially leading to secondary alcohols.
Substitution: : Nucleophilic substitution reactions can occur, particularly involving the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are employed.
Substitution: : Reagents like alkyl halides or nucleophiles such as amines can be used.
Major Products Formed
The major products depend on the specific reaction conditions. For example, oxidation of the pyrrolidinone ring can lead to carboxylic acid derivatives, while reduction can form alcohols.
科学的研究の応用
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide finds application in various fields due to its unique structure:
Chemistry: : Used as an intermediate in organic synthesis, providing a foundation for creating more complex molecules.
Biology: : Potential for studying enzyme interactions and receptor binding due to its diverse functional groups.
Medicine: : Investigated for potential therapeutic uses, particularly in the treatment of neurological and inflammatory diseases.
Industry: : Utilized in the development of new materials and chemicals, particularly those requiring precise molecular modifications.
作用機序
Mechanism
The compound exerts its effects through interactions with specific molecular targets in biological systems. For instance:
Binding to Receptors: : It may bind to certain receptors, influencing signal transduction pathways.
Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, affecting metabolic pathways.
Molecular Targets and Pathways
Neurotransmitter Receptors: : It could modulate receptors like GABA or serotonin receptors.
Inflammatory Pathways: : May interact with enzymes involved in inflammatory responses, potentially reducing inflammation.
類似化合物との比較
Similar Compounds
Compounds with similar structures include:
N-((1-(benzo[d][1,3]dioxol-5-yl)-4-hydroxypyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-methoxypyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
Highlighting Uniqueness
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide stands out due to its specific combination of functional groups, providing unique reactivity and potential applications not seen in similar compounds. For example, the cyclopentylpropanamide group may offer unique binding properties and metabolic stability, differentiating it from other derivatives.
Conclusion
This compound is a compound with a rich tapestry of synthetic possibilities and applications. Its diverse reactivity and potential therapeutic benefits make it an intriguing subject for ongoing research in various scientific fields.
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(8-5-14-3-1-2-4-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUHBPGRJQMFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino]acetic acid](/img/structure/B2617218.png)
![2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2617219.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2617220.png)


![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)
![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2617228.png)

![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)
![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)


![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

